![molecular formula C11H11NO3 B011248 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione CAS No. 101053-00-3](/img/structure/B11248.png)
5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione
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Overview
Description
5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione, also known as ethyl phenylglyoxylate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of glyoxylic acid and is commonly used as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate is complex and depends on the specific compound being synthesized. However, in general, this compound acts as a reactive intermediate in organic synthesis, undergoing various chemical reactions to form new compounds with specific properties and functions.
Biochemical and Physiological Effects:
While the biochemical and physiological effects of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate have not been extensively studied, it is generally considered to be a non-toxic and non-carcinogenic compound. However, as with any chemical compound, proper handling and safety precautions should be taken when working with this compound in a laboratory setting.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate in laboratory experiments include its high yield and purity, as well as its versatility in the synthesis of various organic compounds. However, limitations include the need for specialized equipment and expertise in organic synthesis, as well as the potential for hazardous chemical reactions if proper safety precautions are not taken.
Future Directions
There are numerous future directions for the study and application of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate in scientific research. These include the development of new synthetic methods and the optimization of existing methods for higher yield and purity, as well as the synthesis of new compounds with specific properties and functions for various applications in pharmaceuticals, agrochemicals, and materials science. Additionally, the potential for using 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate in catalysis and other chemical reactions is an area of ongoing research.
Synthesis Methods
The synthesis of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione phenylglyoxylate can be achieved through several methods, including the reaction of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione oxalate with benzaldehyde in the presence of a base catalyst, or the reaction of 5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione glyoxylate with phenylmagnesium bromide. These methods have been extensively studied and optimized for high yield and purity.
Scientific Research Applications
Ethyl phenylglyoxylate has been widely used in scientific research as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Its unique chemical properties make it a valuable tool for organic chemists in the design and synthesis of new compounds with specific properties and functions.
properties
CAS RN |
101053-00-3 |
---|---|
Product Name |
5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione |
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-ethyl-5-phenyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)12-10(14)15-11/h3-7H,2H2,1H3,(H,12,13,14) |
InChI Key |
SGQOVJBGRJMVJR-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |
Other CAS RN |
101053-00-3 |
Related CAS |
64047-15-0 (hydrochloride salt) |
synonyms |
5-ethyl-5-phenyloxazolidinedione 5-ethyl-5-phenyloxazolidinedione, (+-)-isomer 5-ethyl-5-phenyloxazolidinedione, (R)-isomer 5-ethyl-5-phenyloxazolidinedione, (S)-isomer 5-ethyl-5-phenyloxazolidinedione, sodium salt EPO-5,5 |
Origin of Product |
United States |
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